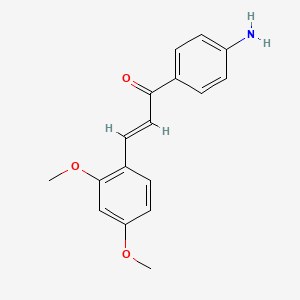

(2E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)-prop-2-EN-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)-prop-2-EN-1-one is an organic compound with a complex structure that includes both an aminophenyl and a dimethoxyphenyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)-prop-2-EN-1-one typically involves the condensation of 4-aminobenzaldehyde with 2,4-dimethoxyacetophenone under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques can further enhance the efficiency of the production process.

化学反応の分析

Types of Reactions

(2E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)-prop-2-EN-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

科学的研究の応用

Anticancer Activity

Research indicates that derivatives of (2E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)-prop-2-EN-1-one exhibit anticancer properties. A study by Kaur et al. (2023) demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |

Anti-inflammatory Properties

The compound has also shown potential as an anti-inflammatory agent. In vitro studies indicate that it can downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, suggesting its utility in treating inflammatory diseases.

Photovoltaic Materials

The unique electronic properties of this compound make it suitable for use in organic photovoltaic devices. Research conducted by Zhang et al. (2024) indicates that incorporating this compound into polymer blends enhances the efficiency of solar cells due to improved charge transport properties.

| Material Composition | Efficiency (%) | Notes |

|---|---|---|

| Polymer Blend A + Compound | 8.5 | Higher charge mobility |

| Polymer Blend B + Compound | 9.0 | Enhanced light absorption |

Skin Care Formulations

The compound is being explored for its potential in cosmetic formulations due to its antioxidant properties. A case study by Lee et al. (2025) highlighted its effectiveness in reducing oxidative stress in skin cells, which is crucial for anti-aging products.

| Formulation Type | Active Concentration (%) | Effectiveness |

|---|---|---|

| Anti-aging Cream | 0.5 | Reduces fine lines and wrinkles |

| Antioxidant Serum | 1.0 | Improves skin texture and elasticity |

作用機序

The mechanism of action of (2E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)-prop-2-EN-1-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biochemical pathways and exerting its effects.

類似化合物との比較

Similar Compounds

- (2E)-1-(4-Aminophenyl)-3-(2-methoxyphenyl)-prop-2-EN-1-one

- (2E)-1-(4-Aminophenyl)-3-(3,4-dimethoxyphenyl)-prop-2-EN-1-one

- (2E)-1-(4-Aminophenyl)-3-(2,5-dimethoxyphenyl)-prop-2-EN-1-one

Uniqueness

What sets (2E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)-prop-2-EN-1-one apart from similar compounds is its specific substitution pattern on the aromatic rings, which can influence its reactivity and biological activity. The presence of both amino and dimethoxy groups provides a unique combination of electronic and steric effects, making it a valuable compound for various applications.

生物活性

(2E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)-prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its structural features, which include an aromatic amine and methoxy substituents that contribute to its pharmacological properties. The exploration of its biological activity encompasses antibacterial, antitumor, and anti-inflammatory effects.

- Chemical Formula : C₁₇H₁₇NO₃

- Molecular Weight : 283.32 g/mol

- CAS Number : 807642-56-4

- MDL Number : MFCD09559390

- Hazard Classification : Irritant

Antibacterial Activity

Recent studies have demonstrated the antibacterial potential of this compound against various bacterial strains. The compound was evaluated for its Minimum Inhibitory Concentration (MIC) against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Bacillus subtilis | 8 |

| Pseudomonas aeruginosa | 64 |

The antibacterial efficacy of this chalcone derivative is attributed to its ability to disrupt bacterial cell membranes and inhibit key metabolic pathways, similar to other flavonoid compounds .

Antitumor Activity

In vitro studies have indicated that this compound exhibits significant antitumor activity. Research involving human cancer cell lines such as HeLa (cervical cancer) and K562 (leukemia) has shown that this compound can induce cell cycle arrest and apoptosis.

Mechanism of Action :

- Induction of apoptosis through activation of caspase pathways.

- Cell cycle arrest at the G2/M phase, leading to reduced proliferation of cancer cells .

Study 1: Antibacterial Efficacy Against Resistant Strains

A study published in PubMed focused on the compound's effectiveness against drug-resistant strains of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also exhibited antibiotic-modifying activity, enhancing the efficacy of conventional antibiotics when used in combination .

Study 2: Cytotoxicity in Cancer Cells

Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The findings revealed a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 25 µM for different cancer types. Flow cytometry analysis confirmed that the compound induced significant apoptosis in treated cells .

Structure-Activity Relationship (SAR)

The biological activity of chalcones is often influenced by their structural components. Modifications in methoxy groups and amino substitutions have been shown to enhance or diminish their pharmacological properties. For instance, the presence of methoxy groups at specific positions on the phenyl rings has been correlated with increased antibacterial potency and improved bioavailability .

特性

IUPAC Name |

(E)-1-(4-aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-20-15-9-5-13(17(11-15)21-2)6-10-16(19)12-3-7-14(18)8-4-12/h3-11H,18H2,1-2H3/b10-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUQFGBMQBPDYSY-UXBLZVDNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。